molecular formula C18H13F4N7S B10918512 4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10918512
M. Wt: 435.4 g/mol
InChI Key: BTUUDHFWZNWOQE-UHFFFAOYSA-N
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Description

4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with difluoromethyl groups, a thia-azatetracyclohexadeca core, and multiple nitrogen atoms, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the isolation of the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl groups and pyrazole ring play a crucial role in binding to enzymes and receptors, modulating their activity. The thia-azatetracyclohexadeca core contributes to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
  • 3,5-bis(difluoromethyl)-1H-pyrazole
  • 1-methyl-3,5-bis(difluoromethyl)-1H-pyrazole

Uniqueness

4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene stands out due to its intricate structure, combining a pyrazole ring with difluoromethyl groups and a thia-azatetracyclohexadeca core. This unique combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13F4N7S

Molecular Weight

435.4 g/mol

IUPAC Name

4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C18H13F4N7S/c1-7-3-8(2)24-18-12(7)13-14(30-18)17-25-11(27-29(17)6-23-13)5-28-10(16(21)22)4-9(26-28)15(19)20/h3-4,6,15-16H,5H2,1-2H3

InChI Key

BTUUDHFWZNWOQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CN5C(=CC(=N5)C(F)F)C(F)F)C

Origin of Product

United States

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